(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 920262-31-3
VCID: VC4200785
InChI: InChI=1S/C21H18ClN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl
Molecular Formula: C21H18ClN7O
Molecular Weight: 419.87

(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 920262-31-3

Cat. No.: VC4200785

Molecular Formula: C21H18ClN7O

Molecular Weight: 419.87

* For research use only. Not for human or veterinary use.

(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 920262-31-3

Specification

CAS No. 920262-31-3
Molecular Formula C21H18ClN7O
Molecular Weight 419.87
IUPAC Name (2-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H18ClN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Standard InChI Key PGCANUOLTMFYEA-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl

Introduction

Chemical Structure and Synthesis

Molecular Characterization

The compound’s molecular formula is C₁₉H₁₅ClN₇O, with a molecular weight of 419.87 g/mol. Its IUPAC name, (2-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone, reflects its tripartite structure:

  • A 2-chlorophenyl group linked via a ketone bond to a piperazine ring.

  • A triazolopyrimidine core fused with a phenyl substituent.

Key structural identifiers include:

PropertyValue
SMILESC1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl
InChI KeyPGCANUOLTMFYEA-UHFFFAOYSA-N
XLogP33.6 (predicted)

Synthesis Pathways

Synthesis involves multi-step organic reactions, typically beginning with the formation of the triazolopyrimidine core. A representative pathway includes:

  • Condensation Reaction: 2-chlorobenzoyl chloride reacts with piperazine to form the piperazine-ketone intermediate.

  • Cyclization: The triazolopyrimidine moiety is synthesized via cycloaddition of azides and alkynes under catalytic conditions.

  • Coupling: The intermediate is coupled to the phenyl-substituted triazolopyrimidine using palladium-catalyzed cross-coupling.

Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, while final product purity is confirmed through high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism

Hypothesized Targets

The compound’s structural motifs suggest interactions with biological targets such as:

  • Kinases: The triazolopyrimidine core resembles ATP-competitive kinase inhibitors, potentially inhibiting CDK2 or EGFR.

  • Microbial Enzymes: The chlorophenyl group may disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.

Pharmacological Properties

ADME Profiling

Computational predictions using SwissADME indicate:

ParameterPrediction
Lipophilicity (LogP)3.8
Water SolubilityPoor (Log S = -4.2)
Bioavailability55%

Toxicity Considerations

Preliminary ProTox-II analyses suggest moderate hepatotoxicity risk (Probability: 67%) and low mutagenic potential.

Comparative Research Findings

Recent studies on structurally related compounds highlight trends relevant to this molecule:

CompoundActivityMechanism
Triazolopyrimidine AAnticancer (IC₅₀ = 1.5 µM)CDK2 inhibition
Chlorophenyl Derivative BAntibacterial (MIC = 4 µg/mL)DNA gyrase inhibition

This compound’s unique combination of chlorophenyl and triazolopyrimidine groups may enhance target selectivity compared to analogs.

Future Directions

Optimization Strategies

  • Solubility Enhancement: Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility.

  • Selectivity Profiling: Screen against kinase panels to identify primary targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator